molecular formula C7H6F2O2 B586787 3,5-Difluoro-2-methoxyphenol CAS No. 152434-94-1

3,5-Difluoro-2-methoxyphenol

Cat. No. B586787
M. Wt: 160.12
InChI Key: UWWOZCXHOFTWGM-UHFFFAOYSA-N
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Patent
US09149038B2

Procedure details

3,5-Difluoro-2-methoxyphenol (1.0 g, 6.3 mmol, prepared as described in Jones, Lyn H.; Randall, Amy; Barba, Oscar; Selby, Matthew D., Organic & Biomolecular Chemistry 2007, 5, 3431-3433) was dissolved in dry dichloromethane (11 mL), cooled to −20 to −30° C. and treated in portions with boron tribromide (BBr3) solution in dichloromethane (1.0 M; 13 mL, 13 mmol). The cooling bath was removed and the mixture was stirred for 20 h at 20° C. The mixture was cooled to −30° C., treated in portions with water (3 mL) and then warmed to 20° C. 6 M HCl (10 mL) and ethyl acetate (30 mL) were added, and the mixture was stirred for 20 min to produce two clear phases. The aqueous phase was extracted with ethyl acetate (20 mL), and the combined organic phases were washed with saturated NaCl (10 mL), dried (Na2SO4) and rotary evaporated to give the title compound as an oil which solidified upon standing (720 mg, 78%): 1H NMR (400 MHz, CDCl3) δ 6.51 (ddd, J=9.5, 2.8, 2.1 Hz, 1H), 6.45 (ddd, J=10.3, 8.7, 2.9 Hz, 1H), 5.71 (s, 1H), 5.06 (s, 1H); 19F NMR (376 MHz, CDCl3) δ −119.56, −136.16; EIMS m/z 146.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:10]C)=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([OH:9])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)O)OC
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
13 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −30° C.
ADDITION
Type
ADDITION
Details
treated in portions with water (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C
ADDITION
Type
ADDITION
Details
6 M HCl (10 mL) and ethyl acetate (30 mL) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to produce two clear phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.